molecular formula C14H11ClO3 B577699 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid CAS No. 1261946-22-8

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

Cat. No.: B577699
CAS No.: 1261946-22-8
M. Wt: 262.689
InChI Key: IKXZFFSKUCRXOB-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is an organic compound that features a chlorinated phenyl group and a hydroxyl group attached to a benzoic acid core

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

The primary target of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is the metabotropic glutamate receptors, specifically mGluR5 . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

this compound acts as an agonist to the mGluR5 receptors . It binds to these receptors and enhances their activity, leading to a series of intracellular events. This interaction results in the potentiation of the depolarization of hippocampal CA1 neurons .

Biochemical Pathways

The activation of mGluR5 receptors by this compound affects several biochemical pathways. These include the phospholipase C-activating G protein-coupled glutamate receptor signaling pathway, G protein-coupled glutamate receptor signaling pathway, and adenylate cyclase-inhibiting G protein-coupled glutamate receptor signaling pathway . The downstream effects of these pathways include regulation of long-term neuronal synaptic plasticity, learning, cognition, and signal transduction .

Pharmacokinetics

Related compounds have been shown to have varying degrees of degradation in nonsterilized nutritive solutions

Result of Action

The activation of mGluR5 receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the growth of lettuce seedlings, similar to the effects observed with m-tyrosine . Additionally, it can potentiate the depolarization of hippocampal CA1 neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s degradation rate can vary depending on the conditions of the environment

Future Directions

The future directions of research on compounds like CHPG could involve further exploration of their roles as agonists of the metabotropic glutamate receptors, and their potential applications in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid typically involves the chlorination of a phenolic precursor followed by carboxylation. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom into the phenyl ring. The hydroxyl group is then introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, often conducted in batch reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent-free or low-solvent methods are preferred for environmental and economic reasons .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the methyl group.

    3-(2-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid: Fluorine instead of chlorine.

    3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid: Methoxy group instead of hydroxyl.

Uniqueness

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is unique due to the combination of its chlorinated phenyl group and hydroxyl group, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXZFFSKUCRXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690468
Record name 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-22-8
Record name 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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